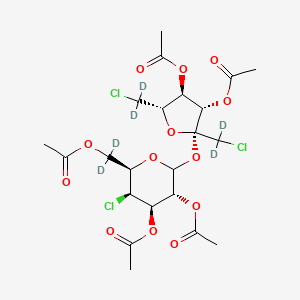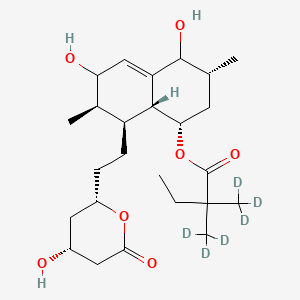
3',5'-Dihydrodiol Simvastatin-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Dihydrodiol Simvastatin-d6 (Mixture of Diastereomers) is a metabolite of Simvastatin, a lipid-lowering drug that inhibits hydroxymethylglutaryl-coenzyme A reductase. This compound is used in various research applications, particularly in the study of cardiovascular diseases and cholesterol metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dihydrodiol Simvastatin-d6 involves the dihydroxylation of Simvastatin. The reaction typically employs osmium tetroxide as a catalyst and N-methylmorpholine N-oxide as a co-oxidant. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the dihydrodiol derivative.
Industrial Production Methods: Industrial production of 3’,5’-Dihydrodiol Simvastatin-d6 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: 3’,5’-Dihydrodiol Simvastatin-d6 can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Oxidized metabolites of 3’,5’-Dihydrodiol Simvastatin-d6.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted analogs with various functional groups.
Scientific Research Applications
3’,5’-Dihydrodiol Simvastatin-d6 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactions of statin derivatives.
Biology: Investigating the biological effects of statin metabolites on cellular processes.
Medicine: Exploring the therapeutic potential of statin derivatives in treating cardiovascular diseases.
Industry: Developing new pharmaceutical formulations and improving existing ones.
Mechanism of Action
The mechanism of action of 3’,5’-Dihydrodiol Simvastatin-d6 involves the inhibition of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol synthesis in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein and very low-density lipoprotein in the bloodstream. This mechanism helps in managing hypercholesterolemia and reducing the risk of cardiovascular events.
Comparison with Similar Compounds
Simvastatin: The parent compound, used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action.
Rosuvastatin: A statin with higher potency and longer duration of action.
Uniqueness: 3’,5’-Dihydrodiol Simvastatin-d6 is unique due to its specific dihydrodiol structure, which provides distinct chemical and biological properties compared to other statins. Its deuterated form (d6) also makes it valuable in research involving isotopic labeling and mass spectrometry studies.
Properties
Molecular Formula |
C25H40O7 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
[(1S,3R,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16+,17+,19?,20+,22-,23?/m1/s1/i4D3,5D3 |
InChI Key |
MRCKOKWQDZYFLT-QCUYXPMWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C(C2=CC([C@@H]([C@@H]([C@@H]12)CC[C@H]3C[C@H](CC(=O)O3)O)C)O)O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


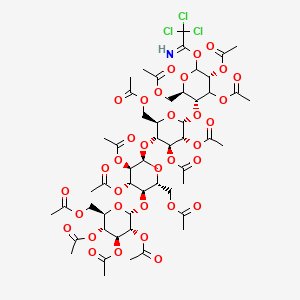
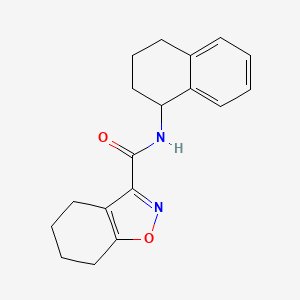

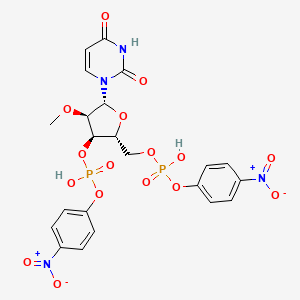
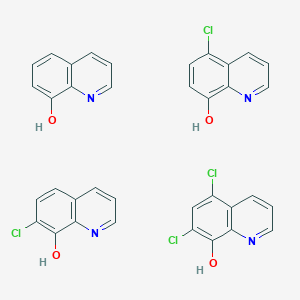
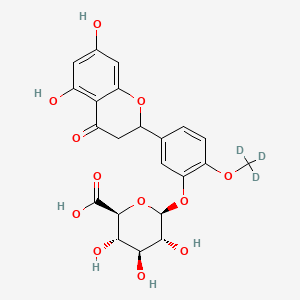
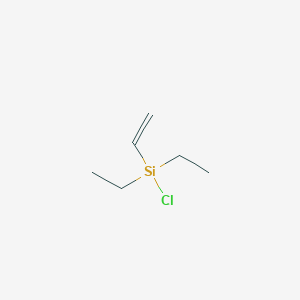

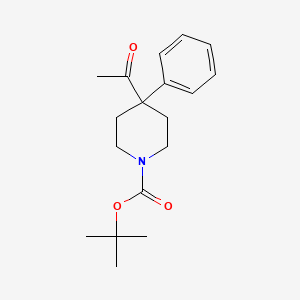
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)



